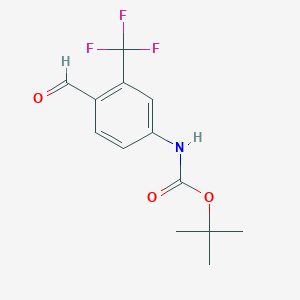

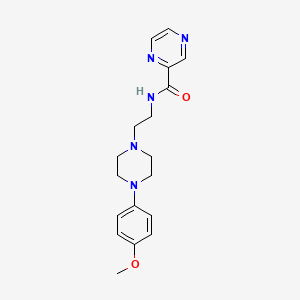

![molecular formula C19H13BrN6O3 B2406679 1-((3-(3-溴苯基)-1,2,4-恶二唑-5-基)甲基)-5-苯基-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮 CAS No. 1251629-38-5](/img/structure/B2406679.png)

1-((3-(3-溴苯基)-1,2,4-恶二唑-5-基)甲基)-5-苯基-1,6a-二氢吡咯并[3,4-d][1,2,3]三唑-4,6(3aH,5H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a triazole-pyrimidine hybrid . Triazoles are nitrogenous heterocyclic compounds that have a molecular formula of C2H3N3 . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of accommodating a broad range of substituents (electrophiles and nucleophiles) around the core structures .Chemical Reactions Analysis

The triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the synthesized compounds, some showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .Physical And Chemical Properties Analysis

Triazoles are planar and aromatic . They are highly soluble in water . In aqueous solution, triazoles tautomerize to their 2H-isomer with a 1H/2H ratio of ≈1:2 .科学研究应用

合成和生物活性

- Dürüst 等人(2012 年)的一项研究讨论了新型二氢吡咯并[3,4-d][1,2,3]三唑的合成和抗原生动物活性,包括类似于所讨论化合物衍生物的化合物。这些化合物表现出抗原生动物和抗癌活性 (Dürüst 等人,2012 年)。

化学性质和反应

- 一项研究重点关注使用类似化合物作为氧化剂氧化 1,3,5-三取代吡唑啉。该反应在温和条件下发生,证明了该化合物在化学合成中的效用 (Zolfigol 等人,2006 年)。

抗菌和抗真菌应用

- Holota 等人(2020 年)的研究探索了由涉及 1,2,4-三唑-3(5)-硫醇和类似于目标化合物的衍生物的相互作用衍生的化合物的抗菌活性。这些化合物针对各种细菌和酵母进行了测试,显示出显着的抗菌特性 (Holota 等人,2020 年)。

抗利什曼原虫活性

- Ustabaş 等人(2020 年)的一项研究合成了一个含有 1,3,4-恶二唑和 1,2,4-三唑杂环的结构的化合物,类似于所讨论的化合物。合成的化合物显示出显着的抗利什曼原虫活性 (Ustabaş 等人,2020 年)。

抑制机制

- Jiang 和 Hansen(2011 年)研究了十六个二取代 1,2,3-三唑,类似于所讨论的化合物,作为针对 caspase-3 的抑制剂。研究发现两种有效的抑制剂,证明了此类化合物在抑制机制中的潜力 (Jiang 和 Hansen,2011 年)。

作用机制

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities due to their ability to form a variety of non-covalent bonds with enzymes and receptors .

Mode of Action

They are capable of inhibiting both AChE and BuChE activities , which suggests that they may interfere with neurotransmission in the nervous system.

Biochemical Pathways

Triazole compounds are known to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that they may interact with a wide range of biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their low multidrug resistance, low toxicity, high bioavailability, and stability in both acidic and basic conditions . These properties suggest that this compound may have good bioavailability and a favorable pharmacokinetic profile.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that this compound may have a wide range of effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets. Triazole compounds are known for their stability in both acidic and basic conditions , suggesting that this compound may be stable across a range of environmental conditions.

属性

IUPAC Name |

3-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN6O3/c20-12-6-4-5-11(9-12)17-21-14(29-23-17)10-25-16-15(22-24-25)18(27)26(19(16)28)13-7-2-1-3-8-13/h1-9,15-16H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYGBRBUGZDWPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

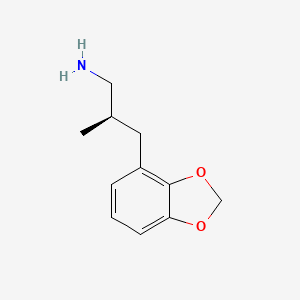

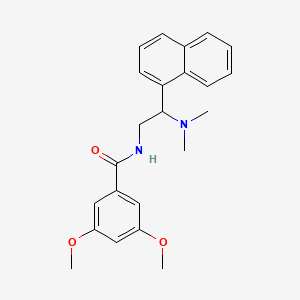

![1-{2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}piperidine-4-carboxylic acid](/img/structure/B2406601.png)

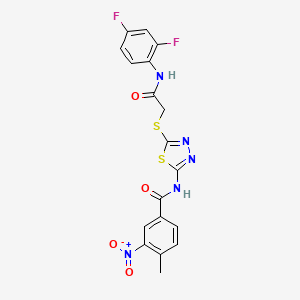

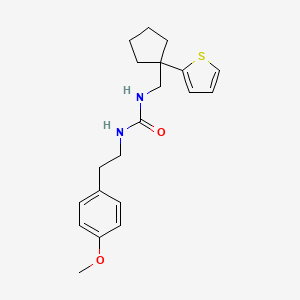

![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2406603.png)

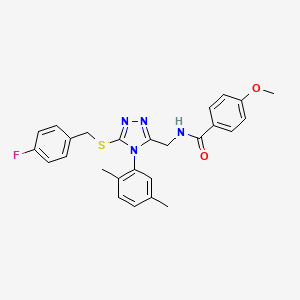

![3-Fluoropropyl 4-[1,2,4]triazolo[1,5-a]pyrimidin-7-ylphenyl ether](/img/structure/B2406610.png)

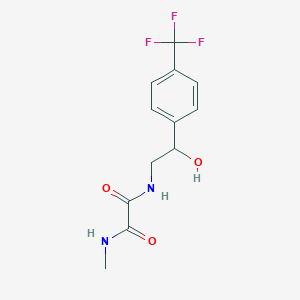

![6-methyl-4-oxo-N-(4-(trifluoromethoxy)benzyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2406617.png)

![N-{1-azabicyclo[2.2.2]octan-3-yl}-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2406618.png)